N'-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Description
N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrazole ring fused with a pyrimidine ring, making it a valuable scaffold for the development of bioactive molecules.
Properties
IUPAC Name |
N'-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h4,9,13H,1-3H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBRSVHZJWLMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=C(C=NN2C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with 1,3-Diketones
Heating 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (3) with acetylacetone (4) in glacial acetic acid yields 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (5) (60% yield). The reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the diketone’s carbonyl carbon, followed by dehydration and cyclization (Fig. 1). Similar methods using substituted 1,3-diketones enable modular substitution at the 5- and 7-positions of the pyrimidine ring.
Enaminone-Mediated Cyclization
Enaminones (e.g., arylpropenones 8a–e ) react with 5-aminopyrazoles in acetic acid to form 7-aryl-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles (9a–e) . For example, refluxing 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (3) with (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (8e) produces 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (9e) in 85% yield. This method offers superior regiocontrol compared to diketone-based routes.
Functionalization at Position 3: Nitrile to Carboximidamide Conversion
The 3-carbonitrile group is converted to the N'-hydroxy carboximidamide moiety through hydroxylamine-mediated amidoximation.
Hydroxylamine Treatment
Reacting 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (9e) with hydroxylamine hydrochloride in ethanol/water (1:1) under sodium acetate buffer yields N'-hydroxy-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide (10) (78% yield). The reaction mechanism involves nucleophilic addition of hydroxylamine to the nitrile, forming an amidoxime intermediate (Fig. 2).
Table 1: Optimization of Amidoximation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent System | Ethanol/H2O | 78 |
| Temperature (°C) | 80 | 78 |
| Reaction Time (h) | 4 | 78 |
| Base | NaOAc | 78 |
Hydrogenation for Saturation of the Pyrimidine Ring
The 4H,5H,6H,7H saturation pattern is achieved through catalytic hydrogenation of the pyrazolo[1,5-a]pyrimidine core. While explicit protocols for this step are scarce in the literature, analogous reductions of pyrimidine derivatives suggest the use of palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂).
Partial Hydrogenation Strategies
Patent literature describes the synthesis of 3,3a-dihydro-pyrazolo[1,5-a]pyrimidines via selective hydrogenation using Pd/C in methanol. Full saturation to the 4H,5H,6H,7H system likely requires extended reaction times or higher H₂ pressures (3–5 atm).
One-Pot and Tandem Methodologies
Recent advances combine core synthesis and functionalization into tandem processes to improve efficiency.
Integrated Cyclization-Amidoximation
A one-pot synthesis starting from 5-aminopyrazole-4-carbonitrile (3) and enaminone (8e) in acetic acid, followed by in situ hydroxylamine treatment, achieves a 65% overall yield of 10 . This approach eliminates intermediate isolation, reducing purification steps.
Analytical Characterization
Synthetic intermediates and final products are characterized via:
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine: Another derivative with a different substitution pattern.
Uniqueness
N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its N’-hydroxy and carboximidamide functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable scaffold for the development of novel bioactive molecules .
Biological Activity
N'-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, inhibition of specific enzymes, and potential therapeutic applications.
- Chemical Formula : C₇H₈N₄O
- Molecular Weight : 164.16 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.
Anti-inflammatory Activity
Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anti-inflammatory effects. For instance:
- Inhibition of NF-κB/AP-1 Activity : Compounds structurally similar to N'-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have shown IC₅₀ values below 50 µM in inhibiting LPS-induced NF-κB/AP-1 reporter activity. This suggests a potential mechanism for reducing inflammation through modulation of key signaling pathways .
Enzyme Inhibition
Several studies have focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on various enzymes:
- PI3Kδ Inhibition : A derivative of pyrazolo[1,5-a]pyrimidine demonstrated potent inhibition of PI3Kδ with an IC₅₀ value as low as 18 nM. This highlights the compound's potential in treating autoimmune diseases such as systemic lupus erythematosus (SLE) .
Case Studies and Research Findings
-
Study on Pyrazoloquinazolines :
- A library of pyrazoloquinazolines was synthesized and screened for anti-inflammatory activity. Compounds showed IC₅₀ values ranging from 4.8 to 30.1 µM against inflammatory markers .
- The study identified key residues in mitogen-activated protein kinases (MAPKs) that are critical for binding and inhibition by these compounds.
-
Synthesis and Biological Evaluation :
- A recent study synthesized a series of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their biological activities. The most potent compound exhibited selective inhibition against PI3K isoforms .
- The findings suggest that structural modifications can enhance selectivity and potency.
Data Tables
| Compound Name | IC₅₀ (µM) | Biological Activity |
|---|---|---|
| Compound 13i | <50 | Anti-inflammatory |
| CPL302415 | 0.018 | PI3Kδ Inhibitor |
| Compound 16 | <50 | MAPK Inhibition |
Q & A
Q. Table 1: Comparative Kinase Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | CDK2 IC50 (nM) | EGFR IC50 (nM) | Selectivity Index (CDK2/EGFR) |
|---|---|---|---|
| N'-Hydroxy-7-cyclopropyl | 0.8 | 120 | 150 |
| 7-Methyl analog | 8.5 | 95 | 11 |
| 7-Trifluoromethyl analog | 1.2 | 450 | 375 |
| Data derived from competitive binding assays . |
Q. Table 2: Optimization of Cyclization Reaction Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 80 | 12 | 65 | 92 |
| DMF | 100 | 6 | 78 | 95 |
| Methanol | 70 | 10 | 58 | 90 |
| Adapted from cyclocondensation protocols . |
Key Recommendations for Researchers
- Prioritize crystallography (X-ray or cryo-EM) to resolve binding modes in kinase complexes.
- Explore prodrug strategies (e.g., esterification of the hydroxy group) to enhance bioavailability.
- Collaborate with computational chemists to design analogs with improved selectivity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
